molecular formula C14H13NS B12466402 N-(biphenyl-4-yl)ethanethioamide

N-(biphenyl-4-yl)ethanethioamide

Cat. No.: B12466402
M. Wt: 227.33 g/mol
InChI Key: CKLABWXWBJULPJ-UHFFFAOYSA-N
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Description

N-(biphenyl-4-yl)ethanethioamide: is an organic compound that features a biphenyl group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Biphenyl-4-ylamine and Ethanethioamide Reaction: One common method involves the reaction of biphenyl-4-ylamine with ethanethioamide under controlled conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or acetonitrile.

    Thioamide Formation: Another approach involves the formation of the thioamide group through the reaction of a biphenyl derivative with a thioamide precursor. This method may involve the use of reagents such as phosphorus pentasulfide or Lawesson’s reagent.

Industrial Production Methods: Industrial production of N-(biphenyl-4-yl)ethanethioamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(biphenyl-4-yl)ethanethioamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine or thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry: N-(biphenyl-4-yl)ethanethioamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(biphenyl-4-yl)acetamide: Similar structure but with an acetamide group instead of a thioamide group.

    N-(biphenyl-4-yl)benzamide: Features a benzamide group, offering different chemical properties and reactivity.

    N-(biphenyl-4-yl)thiourea: Contains a thiourea group, which may exhibit different biological activities.

Uniqueness: N-(biphenyl-4-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.

Properties

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

N-(4-phenylphenyl)ethanethioamide

InChI

InChI=1S/C14H13NS/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)

InChI Key

CKLABWXWBJULPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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